molecular formula C12H20O2 B094747 Dihydro-5-(2-octenyl)-2(3H)-furanone CAS No. 15456-69-6

Dihydro-5-(2-octenyl)-2(3H)-furanone

Cat. No. B094747
CAS RN: 15456-69-6
M. Wt: 196.29 g/mol
InChI Key: QFXOXDSHNXAFEY-ZADCQDASSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dihydro-5-(2-octenyl)-2(3H)-furanone (DOF) is a natural compound that is found in various foods and beverages, including coffee, tea, cocoa, and strawberries. It is a member of the furanone family, which is known for its unique aroma and flavor properties. DOF has been the subject of numerous scientific studies due to its potential applications in the food and fragrance industries, as well as its potential health benefits.

Scientific Research Applications

Pheromone Research

Dihydro-5-(2-octenyl)-2(3H)-furanone has been studied in the context of insect behavior, particularly in pheromone research. For instance, a variant of this compound, (Z)-5-(1-Decenyl)dihydro-2(3H)-furanone, was identified as a sex pheromone in the Japanese beetle (Popillia japonica), attracting male beetles. This discovery has implications for understanding insect communication and behavior (Tumlinson et al., 1977).

Chemical Synthesis and Characterization

The synthesis and characterization of furanones, including dihydro-5-(2-octenyl)-2(3H)-furanone, have been subjects of chemical research. These compounds are significant in food and tobacco industries. One study describes the synthesis of a related compound, 5 methyl 3 ethyl 4, 5 dihydro 2 (3H) furanone, outlining its importance in these industries (You, 1999).

Advanced Chemical Applications

Research has been conducted on the synthesis of isotopomeric dihydro-2(3H)furanones, which are significant for advanced chemical applications. For example, a study developed a method for synthesizing labeled dihydro-2(3H)furanones from various diacids, which can be applied in the synthesis of complex organic compounds (Frediani et al., 2007).

Biological Activity in Plants and Marine Organisms

Dihydro-furanones, including variants of dihydro-5-(2-octenyl)-2(3H)-furanone, are bioactive compounds isolated from plants, marine fungi, and sponges. They have been identified in species such as Hyptis monticola and Hyptis pectinata, indicating their importance in natural product chemistry and potential applications in medicine and agriculture (Martínez-Fructuoso et al., 2020).

Molecular Speciation in Environmental Studies

In environmental chemistry, dihydro-5-(2-octenyl)-2(3H)-furanone has been studied in the context of secondary organic aerosol (SOA) formation. Research on the molecular speciation of SOA from higher alkenes like 1-octene and 1-decene has identified dihydro-furanones as significant components. This has implications for understanding atmospheric chemistry and environmental pollution (Forstner et al., 1997).

properties

CAS RN

15456-69-6

Product Name

Dihydro-5-(2-octenyl)-2(3H)-furanone

Molecular Formula

C12H20O2

Molecular Weight

196.29 g/mol

IUPAC Name

5-[(E)-oct-2-enyl]oxolan-2-one

InChI

InChI=1S/C12H20O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h6-7,11H,2-5,8-10H2,1H3/b7-6+

InChI Key

QFXOXDSHNXAFEY-ZADCQDASSA-N

Isomeric SMILES

CCCCC/C=C\C[C@H]1CCC(=O)O1

SMILES

CCCCCC=CCC1CCC(=O)O1

Canonical SMILES

CCCCCC=CCC1CCC(=O)O1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Dihydro-5-(2-octenyl)-2(3H)-furanone
Reactant of Route 2
Reactant of Route 2
Dihydro-5-(2-octenyl)-2(3H)-furanone
Reactant of Route 3
Dihydro-5-(2-octenyl)-2(3H)-furanone
Reactant of Route 4
Reactant of Route 4
Dihydro-5-(2-octenyl)-2(3H)-furanone
Reactant of Route 5
Reactant of Route 5
Dihydro-5-(2-octenyl)-2(3H)-furanone
Reactant of Route 6
Dihydro-5-(2-octenyl)-2(3H)-furanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.